molecular formula C16H20N4O3 B4135734 N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide

N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B4135734
M. Wt: 316.35 g/mol
InChI Key: MXWDCCUDPYGWTI-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide is a synthetic compound that features an imidazole ring and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide typically involves the reaction of 1-(3-aminopropyl)imidazole with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. The methoxybenzyl group can interact with biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide.

    N-Butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide: Similar structure but with a butyl group instead of a methoxybenzyl group.

    N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide: Similar structure but with a phenylethyl group instead of a methoxybenzyl group

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide is unique due to the presence of both the imidazole ring and the methoxybenzyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-23-14-5-3-13(4-6-14)11-19-16(22)15(21)18-7-2-9-20-10-8-17-12-20/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDCCUDPYGWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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